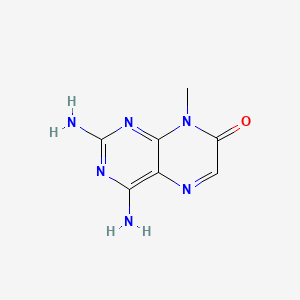
2-Propanone, reaction products with 5-amino-1,3,3-trimethylcyclohexanemethanamine, reduced
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, reaction products with 5-amino-1,3,3-trimethylcyclohexanemethanamine, reduced involves the reaction of 2-propanone with 5-amino-1,3,3-trimethylcyclohexanemethanamine. The reaction is typically carried out under controlled conditions, followed by a reduction process to yield the final product . Specific details on the reaction conditions, such as temperature, pressure, and catalysts used, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-Propanone, reaction products with 5-amino-1,3,3-trimethylcyclohexanemethanamine, reduced can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be further reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-Propanone, reaction products with 5-amino-1,3,3-trimethylcyclohexanemethanamine, reduced has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 2-Propanone, reaction products with 5-amino-1,3,3-trimethylcyclohexanemethanamine, reduced involves its interaction with specific molecular targets and pathways The compound may act as a nucleophile or electrophile, participating in various chemical reactions that modify the structure and function of target molecules
相似化合物的比较
Similar Compounds
Similar compounds to 2-Propanone, reaction products with 5-amino-1,3,3-trimethylcyclohexanemethanamine, reduced include:
Acetone, reaction products with amines: These compounds share a similar structure and reactivity, making them useful in similar applications.
Cyclohexanone derivatives: These compounds have comparable chemical properties and can undergo similar reactions.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and reactivity, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and potential for use in various fields make it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
156105-38-3 |
|---|---|
分子式 |
C5H4Cl2N2O |
分子量 |
0 |
同义词 |
2-Propanone, reaction products with 5-amino-1,3,3-trimethylcyclohexanemethanamine, reduced |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



